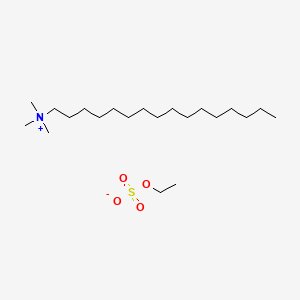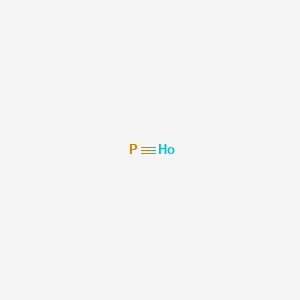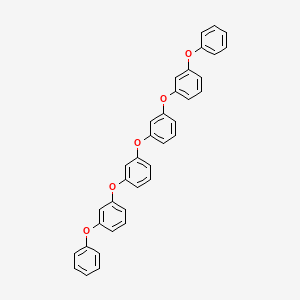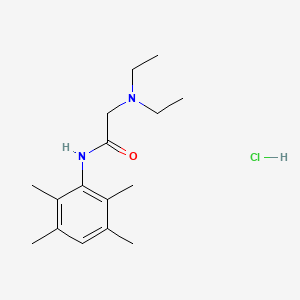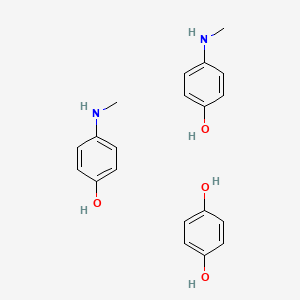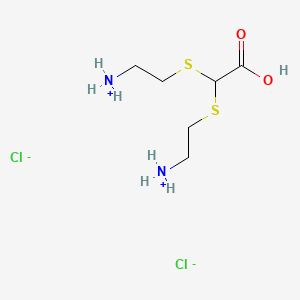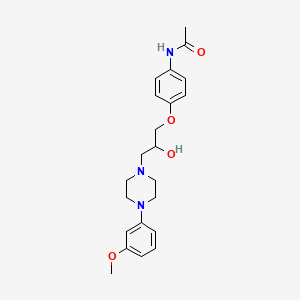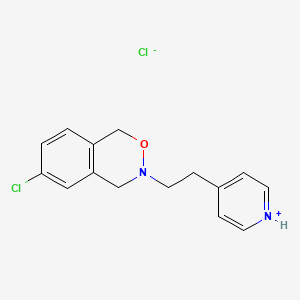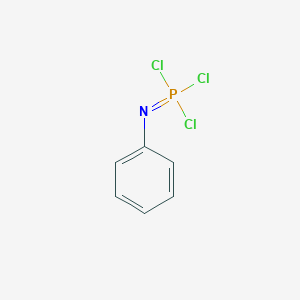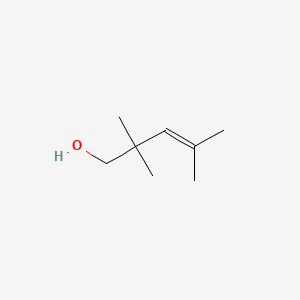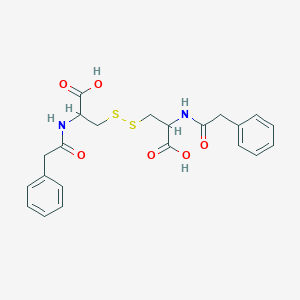
Acetamide,N-(1,2,3,4-tetrahydro-7-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a quinoline ring system fused with a tetrahydro component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- typically involves the reaction of quinoline derivatives with acetamide under specific conditions. One common method includes the use of acetic anhydride as a reagent, which facilitates the acetylation of the quinoline derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Similar in structure but differs in the position of the acetamide group.
Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-: Another derivative with an additional acetyl group.
Uniqueness
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
RVKDUPQPVPWATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
